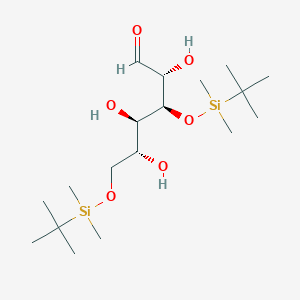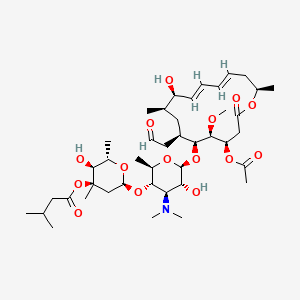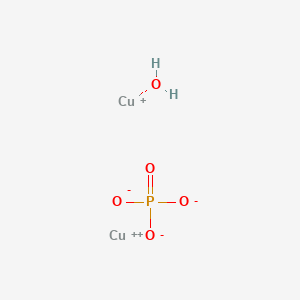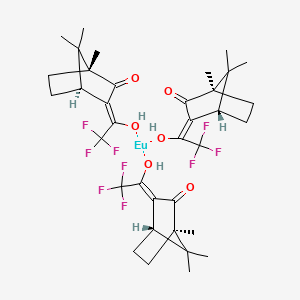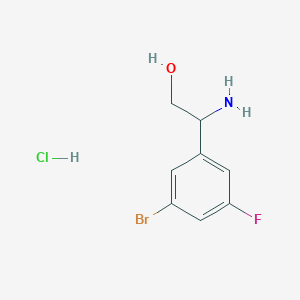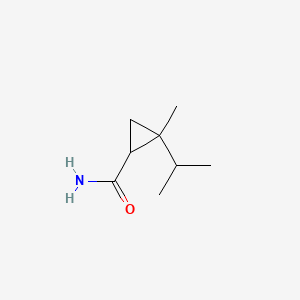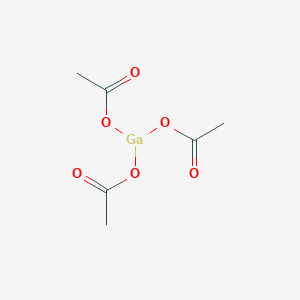
diacetyloxygallanyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetyloxygallanyl acetate, also known as gallium acetate, is a chemical compound composed of a gallium atom trication and three acetate groups as anions. Gallium exhibits the +3 oxidation state in this compound. It has a chemical formula of Ga(CH₃COO)₃ and is moderately water-soluble. This compound is used in various scientific and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diacetyloxygallanyl acetate can be synthesized through a neutralization reaction where acetic acid reacts with gallium oxide or gallium hydroxide: [ 6CH₃COOH + Ga₂O₃ → 2Ga(CH₃COO)₃ + 3H₂O ] [ 3CH₃COOH + Ga(OH)₃ → Ga(CH₃COO)₃ + 3H₂O ]
Additionally, gallium can be refluxed in acetic acid for several weeks to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale neutralization reactions using gallium oxide or gallium hydroxide and acetic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Diacetyloxygallanyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide.
Reduction: It can be reduced to elemental gallium under specific conditions.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent conditions .
Major Products Formed
The major products formed from these reactions include gallium oxide, elemental gallium, and various gallium complexes with different ligands.
Aplicaciones Científicas De Investigación
Diacetyloxygallanyl acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of diacetyloxygallanyl acetate involves its interaction with biological molecules and cellular pathways. In biological systems, the compound can bind to proteins and enzymes, altering their function and activity. The molecular targets and pathways involved include metal-binding proteins and enzymes that play a role in cellular metabolism and signaling .
Comparación Con Compuestos Similares
Similar Compounds
Gallium nitrate: Another gallium compound used in medicine and industry.
Gallium chloride: Used in the synthesis of other gallium compounds and as a catalyst.
Gallium oxide: A product of the oxidation of diacetyloxygallanyl acetate, used in electronics and optics.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its moderate water solubility and ability to form stable complexes with various ligands distinguish it from other gallium compounds .
Propiedades
Fórmula molecular |
C6H9GaO6 |
|---|---|
Peso molecular |
246.85 g/mol |
Nombre IUPAC |
diacetyloxygallanyl acetate |
InChI |
InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Clave InChI |
FYWVTSQYJIPZLW-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)O[Ga](OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


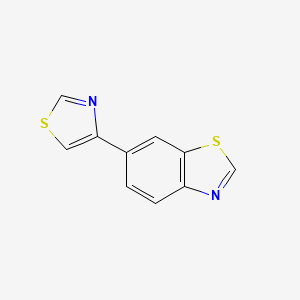


![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)

